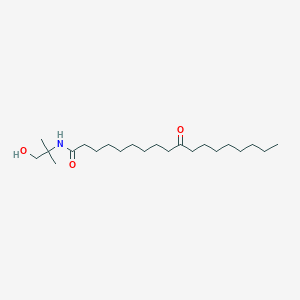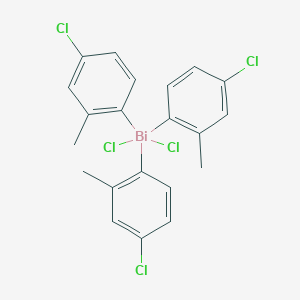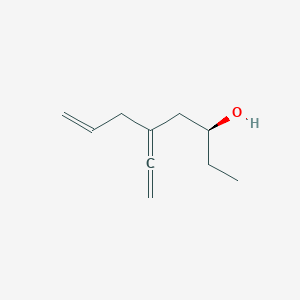![molecular formula C31H32O2Sn B14210617 ({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane CAS No. 826990-19-6](/img/structure/B14210617.png)
({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a stannane (tin) core bonded to a triphenyl group and a propanoyl group substituted with a 2-methylpropylphenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane typically involves the reaction of triphenylstannane with 2-[4-(2-methylpropyl)phenyl]propanoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage. The reaction conditions often include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Reaction time: Several hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane: can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield and .
Substitution: The triphenylstannane moiety can participate in substitution reactions, where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using or at elevated temperatures.
Substitution: Reagents such as or can be used under controlled conditions.
Major Products
Hydrolysis: Produces and .
Substitution: Yields various substituted stannane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane involves its interaction with molecular targets through its organotin core. The compound can form stable complexes with various biomolecules, potentially disrupting biological processes. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylstannane: A simpler organotin compound with similar chemical properties but lacking the propanoyl group.
2-[4-(2-Methylpropyl)phenyl]propanoic acid: A precursor in the synthesis of the compound, known for its anti-inflammatory properties.
Organotin esters: A broad class of compounds with varying substituents, used in various applications from catalysis to medicine.
Uniqueness
({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane: is unique due to its combination of a stannane core with a propanoyl group substituted with a 2-methylpropylphenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler organotin compounds.
Propiedades
Número CAS |
826990-19-6 |
|---|---|
Fórmula molecular |
C31H32O2Sn |
Peso molecular |
555.3 g/mol |
Nombre IUPAC |
triphenylstannyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.3C6H5.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;3*1-2-4-6-5-3-1;/h4-7,9-10H,8H2,1-3H3,(H,14,15);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
JYDYYXAKGPYHEU-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


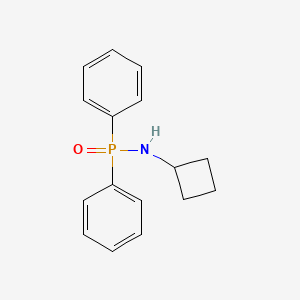
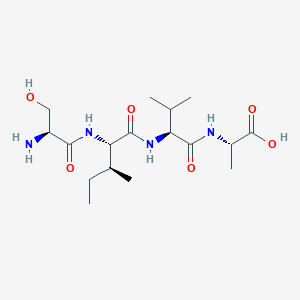
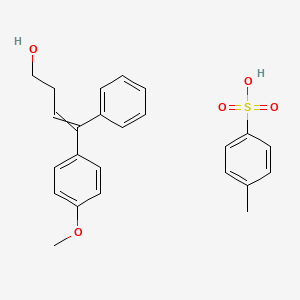
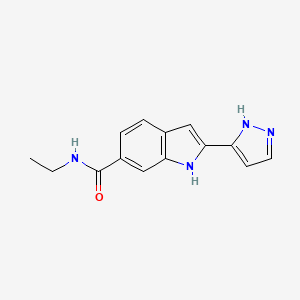

![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)
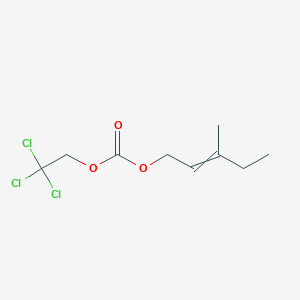

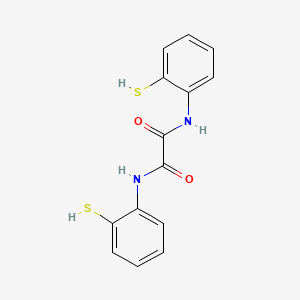
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)
